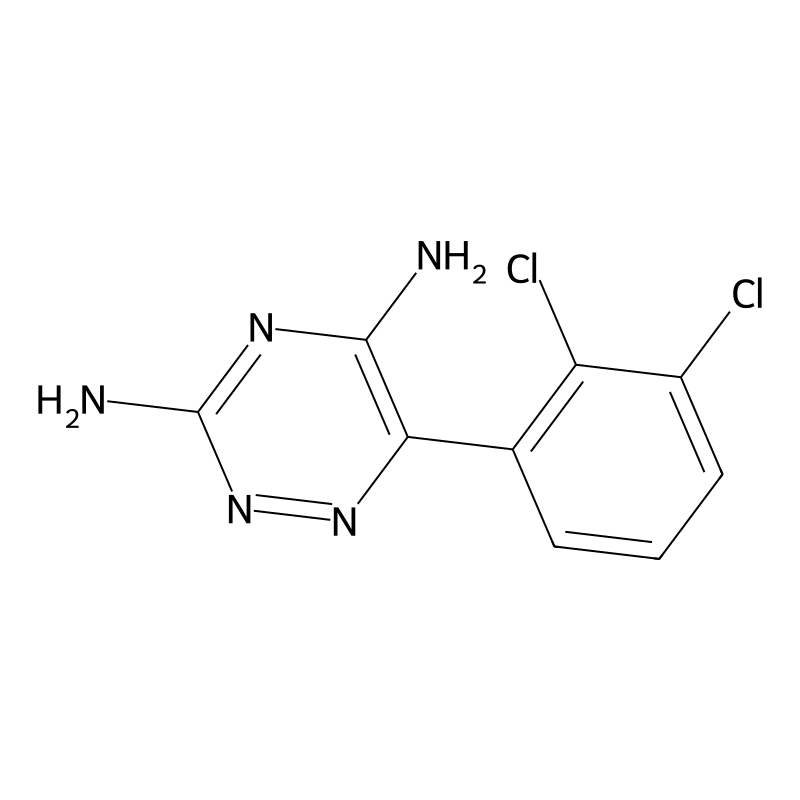

Lamotrigine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C

4.88e-01 g/L

Synonyms

Canonical SMILES

lamotrigine mechanism of action sodium channel blockade

Molecular Mechanism of Sodium Channel Blockade

Lamotrigine exerts its primary anticonvulsant effect by modulating voltage-gated sodium channels (Naᵥ), with a mechanism that is both state-dependent and use-dependent [1].

- State-Dependent Binding: this compound preferentially binds to and stabilizes the fast-inactivated state of the sodium channel rather than the resting or slow-inactivated states [2] [3]. This binding interaction inhibits the channel from transitioning back to the active, channel-opening state, which is essential for the generation of action potentials.

- Inhibition of Sodium Currents: By binding to the inactivated state, this compound potently inhibits sodium currents, particularly during sustained or repetitive neuronal depolarization [2]. This action stabilizes the neuronal membrane and reduces the likelihood of pathological, high-frequency firing.

- Conformational Change: The binding of this compound within the inner pore of the sodium channel induces a specific conformational change in the channel protein, particularly involving the S6 segments and the domain III-IV linker, which is associated with channel block [4].

The following diagram illustrates this state-dependent blocking mechanism:

This state-dependent mechanism allows this compound to selectively suppress abnormal, persistent neuronal firing involved in seizure propagation while having minimal impact on normal, transient neuronal activity [2] [3].

Quantitative Binding and Kinetics

The biophysical properties of this compound's sodium channel blockade have been characterized through in vitro electrophysiology studies. The data below summarizes key quantitative findings:

| Parameter | Experimental Finding | Experimental System | Citation |

|---|---|---|---|

| Affinity for Inactivated Channels (Kᵢ) | ~7 - 9 µM | Rat hippocampal neurones | [2] |

| Binding Rate Constant (kₒₙ) | ~10,000 M⁻¹s⁻¹ | Rat hippocampal neurones | [2] |

| Therapeutic Plasma Concentration | Up to ~20 µM | Human patients | [5] [2] |

| Recovery from Block | Faster than recovery from slow inactivation | Rat hippocampal neurones | [2] |

| Vaughan-Williams Classification | Class Ib-like (weak blocker, rapid kinetics) | hNaV1.5/HEK-293 cells | [5] |

These properties distinguish this compound from other sodium channel blockers. Its rapid binding kinetics are similar to those of Class Ib antiarrhythmic drugs like mexiletine, which is associated with a lower risk of detrimental cardiac effects such as QRS complex prolongation [5]. The fact that its therapeutic concentrations overlap with its Kᵢ value confirms that sodium channel blockade is clinically relevant [2].

Key Experimental Protocols

Understanding the evidence for this mechanism requires examining the methodologies used in key studies.

Manual Patch-Clamp Electrophysiology in hNaV1.5-HEK293 Cells

This protocol is used to characterize the potency and kinetics of channel blockade [5].

- Cell Preparation: Use a human embryonic kidney (HEK293) cell line stably expressing the human cardiac sodium channel isoform hNaV1.5.

- Electrophysiology Setup: Perform whole-cell manual patch clamp using a standard amplifier and data acquisition system.

- Voltage Protocol: Apply a pre-pulse to inactivate a fraction of channels, followed by a test pulse to -15 mV to assess the fraction of available (non-inactivated) channels. Peak current amplitude is measured at the test pulse.

- Drug Application: Apply this compound in increasing concentrations diluted in an external recording buffer. Measure peak Naᵥ1.5 current amplitude after the current stabilizes at steady-state.

- Data Analysis: Generate concentration-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for peak current block.

Characterization in Acutely Dissociated Rat Hippocampal Neurons

This protocol investigates state-dependent binding and kinetics in a neuronal context [2].

- Cell Preparation: Acutely dissociate hippocampal neurons from rats.

- Voltage-Clamp Recording: Use standard whole-cell voltage-clamp techniques to record sodium currents.

- State Dependence Protocol: Hold the neuron at varying membrane potentials (e.g., -120 mV to -60 mV) to control the fraction of inactivated channels, then apply a test depolarization. The degree of this compound block is measured at each holding potential.

- Kinetics Protocol: Measure the time course of block development upon drug application and the recovery from block upon washout.

- Data Analysis: Fit the data to a one-to-one binding model to calculate the apparent dissociation constant (Kᵢ) for the inactivated state and the binding rate constant (kₒₙ).

Comparison with Lacosamide

A comparative whole-heart study highlights how different mechanisms of sodium channel interaction lead to distinct clinical risk profiles. Both this compound and lacosamide are antiepileptic drugs that target sodium channels but through distinct actions [6].

| Feature | This compound | Lacosamide |

|---|---|---|

| Primary Mechanism | Inhibits channel activation, binds to fast-inactivated state [6] [2] | Enhances slow inactivation [6] |

| Effect on APD₉₀/QT | Shortens or has no significant effect [6] | Can shorten under baseline conditions [6] |

| Arrhythmia Risk in LQT Setting | Antiarrhythmic effect; reduces VT incidence [6] | Proarrhythmic effect; further increases VT incidence [6] |

| Proposed Safety Rationale | Rapid binding kinetics (Class Ib-like) and fast-inactivated state binding [6] [5] | Mechanism (slow inactivation enhancement) may be problematic in compromised myocardium [6] |

This comparative evidence reinforces that this compound's specific interaction with the fast-inactivated state and its rapid kinetics contribute to its favorable cardiac safety profile [6] [5].

Research and Development Implications

This compound's precise mechanism has several important implications:

- Therapeutic Specificity: Its state-dependent action provides a therapeutic window, suppressing pathological activity without excessively impairing normal neurotransmission [2] [3].

- Safety Profile: The Class Ib-like properties (weak effect, rapid kinetics) help explain the lack of clinically significant QRS or PR interval prolongation at therapeutic doses and its lower cardiac risk compared to other sodium channel blockers [6] [5].

- Future Drug Design: this compound serves as a template for developing neuromodulators that target specific channel states and kinetics, aiming for maximal efficacy with minimal side effects.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Characterization of this compound inhibition of Na+ channels ... [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding this compound's Role in the CNS and ... [mdpi.com]

- 4. Binding of the anticonvulsant drug this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac sodium channel inhibition by this compound: In vitro ... [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac Electrophysiological Effects of the Sodium Channel ... [pmc.ncbi.nlm.nih.gov]

Lamotrigine's Mechanisms of Glutamate Release Inhibition and CNS Effects: A Technical Guide for Researchers

Introduction and Executive Summary

Lamotrigine (LTG) represents a broad-spectrum antiepileptic drug with a complex multi-target mechanism of action in the central nervous system (CNS). While initially developed as an antiepileptic, its therapeutic applications have expanded to include bipolar I disorder maintenance and investigation for several other neurological and psychiatric conditions. The principal recognized mechanism involves voltage-gated sodium channel blockade, leading to stabilization of presynaptic neuronal membranes and consequent inhibition of glutamate release. However, emerging research reveals additional significant effects including postsynaptic AMPA receptor inhibition, modulation of various voltage-gated calcium channels, and potential impact on H-currents. This multi-modal action on excitatory neurotransmission, combined with a favorable cognitive side effect profile compared to older agents, positions LTG as a valuable therapeutic and investigational compound. The following sections provide a comprehensive technical analysis of LTG's mechanisms, experimental evidence, and implications for drug development.

Detailed Molecular Mechanisms of Action

Primary Presynaptic Mechanisms: Sodium Channel Modulation

This compound's foundational mechanism involves use-dependent blockade of voltage-gated sodium channels:

- State-Dependent Inhibition: LTG preferentially binds to the fast-inactivated state of sodium channels, similar to phenytoin but with distinct kinetic properties [1]. This binding occurs over at least two kinetic time courses (fast and slow), with therapeutic concentrations effectively inhibiting sodium currents at relatively depolarized membrane potentials [1].

- Frequency-Dependent Action: The slow binding rates of LTG enable selective inhibition of pathological, high-frequency neuronal firing patterns characteristic of seizure activity while sparing normal physiological neurotransmission [1]. This frequency-dependent action contributes to its favorable therapeutic index compared to non-selective channel blockers.

- Glutamate Release Consequences: By stabilizing the presynaptic membrane through sodium channel blockade, LTG reduces voltage-dependent calcium influx, which in turn inhibits the release of the excitatory neurotransmitters glutamate and aspartate from presynaptic terminals [1]. This fundamental mechanism underlies its antiepileptic and potentially neuroprotective effects.

Additional Channel Interactions and Neurotransmitter Effects

Beyond sodium channel blockade, LTG demonstrates several other significant channel interactions:

Table: this compound's Multi-Target Channel Pharmacology

| Target | Effect | Functional Consequence | Experimental Evidence |

|---|---|---|---|

| Voltage-gated Na+ channels | Use-dependent blockade | Stabilizes presynaptic membrane, reduces glutamate release | Whole-cell patch clamp [1] |

| N- and L-type Ca2+ channels | Blockade | Reduces Ca2+ influx, further inhibits neurotransmitter release | In vitro channel studies [1] |

| H-currents | Modulation | Alters neuronal excitability patterns | Electrophysiological studies [1] |

| Postsynaptic AMPA receptors | Direct inhibition | Reduces excitatory postsynaptic potentials | mEPSC recording [2] |

- Calcium Channel Interactions: Research indicates LTG blocks both N- and L-type voltage-gated calcium channels, providing an additional pathway for modulating neurotransmitter release and neuronal excitability [1]. Drugs specifically targeting these channels (e.g., ethosuximide for T-type calcium channels) show narrower spectra of activity, suggesting LTG's broad efficacy derives from its multi-channel approach.

- Monoaminergic Effects: Unlike many psychotropic agents, LTG demonstrates minimal direct effects on serotonin, norepinephrine, or dopamine reuptake or receptor systems [1] [3]. However, evidence suggests it may enhance brain-derived neurotrophic factor (BDNF) in the prefrontal cortex and hippocampus, potentially contributing to its mood-stabilizing properties [4].

Direct Postsynaptic Actions: AMPA Receptor Inhibition

A significant advancement in understanding LTG's mechanism comes from research demonstrating direct effects on postsynaptic glutamate receptors:

- AMPA Receptor Blockade: In the dentate gyrus, LTG directly inhibits postsynaptic AMPA receptors in addition to reducing glutamate release. This was evidenced by inhibition of exogenously applied AMPA-induced currents (up to 90% inhibition at 30-100μM concentrations) and reduction in amplitude of miniature EPSCs (mEPSCampa) without frequency modification [2].

- Differential Inhibition Pattern: The observation that LTG inhibited evoked AMPA receptor-mediated currents (eEPSCampa) significantly more than NMDA receptor-mediated currents (eEPSCnmda) suggested actions beyond presynaptic glutamate release reduction, supporting the postsynaptic receptor inhibition mechanism [2].

- Regional Specificity: These postsynaptic effects were specifically demonstrated in the dentate gyrus, a region considered a gateway regulating seizure activity in the hippocampus, highlighting the potential importance of region-specific mechanisms in LTG's therapeutic efficacy [2].

Experimental Evidence and Research Methodologies

Electrophysiological Protocols

Investigation of LTG's mechanisms has employed sophisticated electrophysiological approaches:

- Whole-Cell Patch Clamp Recording: Studies on granule cells of the dentate gyrus in rat brain slice preparations (60-120g Wistar rats) measured evoked AMPA and NMDA receptor-mediated excitatory postsynaptic currents (eEPSCampa and eEPSCnmda) [2]. This technique allowed direct measurement of LTG's effects on synaptic transmission parameters.

- Miniature EPSC Analysis: Recording of AMPA receptor-mediated miniature EPSCs (mEPSCampa) in the presence of tetrodotoxin (to block action potentials) and specific receptor antagonists enabled differentiation between presynaptic and postsynaptic actions [2]. LTG significantly reduced mEPSCampa amplitude but not frequency, indicating postsynaptic inhibition.

- Exogenous Agonist Application: Application of exogenous AMPA and NMDA while recording currents from granule cells helped isolate postsynaptic receptor effects from presynaptic release mechanisms [2].

- Paired-Pulse Ratio Assessment: The absence of LTG effect on paired-pulse ratio provided additional evidence for significant postsynaptic mechanisms alongside presynaptic actions [2].

Neuroimaging and Human Psychopharmacology

Human studies have elucidated LTG's effects on emotional processing networks relevant to its mood-stabilizing properties:

- fMRI Emotional Processing Paradigms: A randomized, double-blind, placebo-controlled study in healthy volunteers (n=31) using a 3T MRI scanner employed a covert emotional faces gender discrimination task to probe implicit emotional processing [5]. Participants receiving a single 300mg dose of LTG showed reduced activation in amygdala, insula, and anterior cingulate cortex across emotional valences, suggesting a valence-independent effect on limbic processing networks [5].

- Behavioral Correlation: At behavioral levels, LTG-treated participants demonstrated enhanced accuracy in identifying fearful face genders, suggesting a specific reduction in the distracting effect of fear stimuli [5]. These effects occurred without direct mood changes in healthy volunteers, supporting a primary effect on emotional processing bias.

Behavioral Models in Preclinical Research

Animal models have provided insights into LTG's cognitive and behavioral effects:

- Passive Avoidance Testing: Research in mice (male albino, 20-25g) using passive avoidance models demonstrated LTG's dose-dependent positive effects on memory retrieval, particularly at higher doses (25mg/kg) [4]. Administration timing experiments revealed LTG improved memory in acquisition, consolidation, and retrieval phases, with most pronounced effects on retrieval.

- Forced Swim Test Applications: Studies using the forced swim test model of depression showed that pretreatment with the sodium channel opener veratrine reversed LTG's antidepressant effects, supporting voltage-gated sodium channel blockade as fundamental to its antidepressant mechanism [5].

Signaling Pathways and Neural Circuits

The following diagram synthesizes this compound's primary molecular targets and net effects on neural circuit function:

This compound's integrated mechanisms at molecular and circuit levels produce its net clinical effects. The diagram illustrates how presynaptic inhibition of glutamate release combines with postsynaptic receptor modulation to reduce neuronal hyperexcitability and normalize emotional processing circuits.

Therapeutic Implications and Drug Development

Approved Indications and Clinical Pharmacology

This compound holds approved indications for multiple CNS disorders:

- Epilepsy: First-line treatment for focal seizures, primary generalized tonic-clonic seizures, and Lennox-Gastaut syndrome [1] [3]. It demonstrates similar efficacy to carbamazepine or phenytoin but with better tolerability than valproic acid and a more favorable adverse reaction profile [1].

- Bipolar I Disorder: Maintenance treatment for bipolar I disorder to delay occurrence of mood episodes in patients ≥18 years, with particular efficacy in preventing depressive episodes without inducing mania [1] [5] [3].

Table: this compound Dosing Regimens by Indication and Concomitant Medications

| Population | Initial Dose | Dose Escalation | Maintenance Dose | Key Interactions |

|---|---|---|---|---|

| Adults with Epilepsy (monotherapy) | 25 mg/day | Increase by 25-50 mg every 1-2 weeks | 100-200 mg/day [1] | - |

| Pediatrics with Epilepsy | 0.6 mg/kg/day | Increase by 0.2-0.3 mg/kg/day every 1-2 weeks | 5-15 mg/kg/day [1] | - |

| Adults with Bipolar Disorder | 25-50 mg/day | Increase by 25-50 mg/week | 200-400 mg/day [1] | - |

| With Valproate | 25 mg every other day | Increase to 25 mg/day at week 3 | 100-200 mg/day [3] | VPA decreases LTG clearance by 54% [1] |

| With Enzyme Inducers (CBZ, PHT, etc.) | 50 mg/day | Increase to 100 mg/day in 2 divided doses at week 3 | 300-500 mg in 2 divided doses [3] | Reduced LTG half-life from 15-35h to 8-20h [1] |

Investigational Applications and Future Directions

Emerging research suggests potential expanded applications for LTG:

- Neuropathic Pain: Investigation for various pain syndromes based on its sodium channel blockade and glutamate modulation properties [1].

- Neuroprotection: Potential neuroprotective effects through glutamate excitotoxicity reduction may have relevance for neurodegenerative conditions [1]. Research in Parkinson's disease explores glutamate modulation strategies, though LTG-specific studies are limited [6].

- Treatment-Resistant Depression: Exploration in unipolar depression and treatment-resistant cases, particularly given its favorable cognitive side effect profile compared to traditional antidepressants [5] [3].

- PTSD and Other Psychiatric Conditions: Investigation for conditions characterized by emotional processing abnormalities, supported by fMRI evidence of limbic system modulation [1] [5].

Conclusion and Research Outlook

This compound represents a clinically significant agent with a multi-target mechanism centering on glutamate release inhibition but extending to direct postsynaptic actions and multiple channel interactions. Its complex pharmacodynamics involving both presynaptic and postsynaptic mechanisms in specific brain regions like the dentate gyrus continue to inform fundamental neuroscience principles.

Future research directions should include:

- Structural Basis of LTG's interaction with both sodium channels and AMPA receptors

- Circuit-level effects of LTG in emotional processing networks and their relationship to therapeutic outcomes

- Novel formulations or derivatives that might enhance efficacy or reduce the risk of serious cutaneous reactions

- Combination therapies that leverage LTG's unique mechanism alongside complementary agents

References

- 1. Understanding this compound's Role in the CNS and Possible ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits postsynaptic AMPA receptor and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. The effect of this compound on learning in mice using ... [sciencedirect.com]

- 5. Acute neural effects of the mood stabiliser this compound on ... [nature.com]

- 6. Glutamate-associated research in Parkinson's disease [frontiersin.org]

lamotrigine neuroprotective effects research

Mechanisms of Neuroprotection

Lamotrigine's neuroprotective properties are primarily mediated through its action on ion channels and subsequent cellular processes. The table below summarizes the core mechanisms:

| Mechanism | Functional Impact | Key References |

|---|---|---|

| Sodium Channel Blockade: Use-dependent blockade of voltage-gated sodium channels. | Stabilizes neuronal membranes, reduces hyperexcitability, and inhibits the excessive release of excitatory neurotransmitters. [1] [2] | |

| Glutamate Release Inhibition: Reduces presynaptic release of glutamate and aspartate. | Attenuates excitotoxicity, calcium overload, and subsequent apoptotic signaling. [3] [1] [4] | |

| Autophagy Enhancement: Promotes autophagosome formation and autolysosome degradation ("autophagy flux"). | Clears damaged proteins and organelles, reduces apoptosis, and promotes neuronal survival after injury. [3] [5] | |

| Calcium Channel Modulation: Inhibits N-type and R-type voltage-gated calcium channels. | Contributes to reduced neurotransmitter release and neuronal excitability. [1] [2] | |

| Anti-apoptotic Protein Induction: Upregulates Bcl-2 protein expression via histone acetylation. | Counteracts mitochondrial apoptosis pathways. [4] | |

| Anti-inflammatory & Antioxidant Effects: Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and hydrogen peroxide (H₂O₂). | Mitigates oxidative stress and inflammatory damage. [6] |

These mechanisms can be visualized as a coordinated signaling pathway. The following diagram integrates the key processes through which this compound exerts its neuroprotective effects.

Key Experimental Evidence & Models

Empirical evidence from various disease models supports this compound's neuroprotective potential, as summarized in the table below.

| Experimental Model | Key Findings & Quantitative Data | Research Context |

|---|---|---|

| Spinal Cord Injury (SCI) | 30 mg/kg/day post-injury: Improved BMS scores (functional recovery), reduced lesion site area, enhanced synapse survival, attenuated apoptosis via enhanced autophagy. [3] [5] | Mouse model (complete spinal transection at T9). |

| Glutamate Excitotoxicity | 100 µM pretreatment: Increased cell viability, reduced LDH release, attenuated H₂O₂ and cytokines (IL-1β, IL-6, TNF-α), increased SOD activity. [4] [6] | In vitro (SH-SY5Y human neuroblastoma cells, rat cerebellar granule cells). |

| MPTP-induced Parkinson's | Significant protection of dopaminergic neurons: DAT density at 99% vs. 51% in controls, TH+ neurons at 74% vs. 40%, DA levels at 58% vs. 26%, reduced apoptosis. [7] | Mouse model of Parkinson's disease. |

| Focal & Global Ischemia | Administered within 1 hour of MCAO: Significant reduction in cortical infarct volume. Administered post-cardiac arrest: neuroprotective. [8] | Rat models of stroke and cardiac arrest. |

| Status Epilepticus (SE) | Treatment during & after SE: No delay/prevention of epileptogenesis was observed, highlighting a distinction between neuroprotection and anti-epileptogenesis. [8] | Rat electrical stimulation model. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed methodology from key studies.

In Vivo Model of Spinal Cord Injury (SCI) [3] [5]

This protocol assesses this compound's effect on autophagy and functional recovery after acute trauma.

- Animal Model: Adult C57BL/6 mice (8-10 weeks old) subjected to complete spinal cord transection at the T9 level.

- Drug Administration:

- This compound: 30 mg/kg dissolved in DMSO and saline, administered via intraperitoneal (i.p.) injection immediately after surgery, then once daily for 4 weeks.

- Bafilomycin A1 (Autophagy inhibitor): 1 mg/kg, i.p. injection, starting 1 hour post-lamotrigine, daily for 4 weeks. Used to confirm the role of autophagy.

- Functional Assessment:

- Basso Mouse Scale (BMS): Used to score hindlimb motor function (0=no movement, 9=normal gait). Conducted by blinded researchers.

- Tissue Collection and Analysis:

- Perfusion and Fixation: At endpoint, animals are perfused with 4% paraformaldehyde (PFA). Spinal cord segments containing the lesion are post-fixed and cryopreserved.

- Immunostaining: Cryosections are stained with antibodies like:

- NeuN: For neuronal nuclei counts.

- GFAP: For astrocytic reactivity.

- ChAT: For cholinergic neurons.

- Western Blot: Analyzes protein expression levels of autophagy markers (e.g., LC3-II, p62) and apoptosis-related proteins.

In Vitro Model of Glutamate Excitotoxicity [6]

This protocol is used to investigate molecular mechanisms like oxidative stress and inflammation.

- Cell Line: SH-SY5Y human neuroblastoma cells.

- Treatment Protocol:

- Pre-treatment: Cells are incubated with varying concentrations of this compound (50, 100, 150 µM) for 24 hours.

- Excitotoxic Insult: Culture medium is replaced with one containing 15 mM glutamate for 24 hours.

- Viability and Toxicity Assays:

- MTT Assay: Measures cell metabolic activity as an indicator of viability.

- Lactate Dehydrogenase (LDH) Assay: Quantifies cell membrane damage and cytotoxicity.

- Biochemical Analysis:

- Oxidative Stress: Levels of hydrogen peroxide (H₂O₂) and activity of superoxide dismutase (SOD) are measured.

- Inflammation: Levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α are quantified using ELISA.

Research Outlook and Considerations

While the evidence for this compound's neuroprotection is robust in preclinical models, several key considerations exist for its research and potential therapeutic application:

- Disease-Modifying vs. Symptomatic Effects: It is crucial to distinguish between neuroprotection (preventing neuronal death) and disease-modification (altering the disease course). A study on status epilepticus found that while this compound is neuroprotective, it did not prevent or delay the development of spontaneous epilepsy, indicating a lack of anti-epileptogenic effect [8].

- Therapeutic Window: The efficacy of this compound is highly dependent on timing and dosing. Studies in ischemia models show it is most effective when administered soon after the insult [8].

- Future Directions: Emerging research is exploring its role in other conditions, such as:

References

- 1. Understanding this compound's Role in the CNS and Possible ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Enhances Autophagy and Reduces Post-Traumatic... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. of the mood stabilizer Neuroprotective against... effects this compound [go.drugbank.com]

- 5. This compound Enhances Autophagy and Reduces Post ... [imrpress.com]

- 6. The neuroprotective of lam... preview & related info | Mendeley effect [mendeley.com]

- 7. This compound Is Neuroprotective in the Energy Deficiency ... [nature.com]

- 8. Effect of this compound treatment on epileptogenesis [sciencedirect.com]

Lamotrigine Modulation of HCN Channels and Dendritic Excitability: Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Lamotrigine (LTG) demonstrates complex, context-dependent effects on neuronal excitability through its modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. While traditionally classified as a sodium channel blocker, LTG's direct enhancement of HCN channel activity represents a significant additional mechanism of action that contributes to its antiepileptic and potential neuroprotective properties. This whitepaper synthesizes current research findings on LTG's effects on HCN channels, dendritic excitability, and oscillatory network activity, providing structured experimental data, methodological protocols, and visual synthesis of key mechanisms for researchers and drug development professionals. The bidirectional nature of HCN modulation - where both gain-of-function and loss-of-function can potentially contribute to pathological states - underscores the importance of targeted therapeutic development in this area.

Introduction to HCN Channel Biology and Neuronal Function

HCN Channel Structure and Function

Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are voltage-gated ion channels unique in their activation upon membrane hyperpolarization rather than depolarization. These channels are composed of four subunits (HCN1-4), each consisting of six transmembrane domains (S1-S6), with a pore-forming region between S5 and S6, and intracellular amino and carboxyl termini that contain cyclic nucleotide-binding domains (CNBD). The HCN channel structure allows them to conduct a mixed cationic current (carried by both Na+ and K+ ions) known as Ih (in neurons) or If (in cardiac cells), with a reversal potential between -45 and -30 mV. This unique reversal potential position means HCN channels can exert either depolarizing or hyperpolarizing influences depending on the membrane potential, enabling their complex modulatory capabilities in neuronal excitability. [1]

HCN Channels in Dendritic Integration and Neuronal Excitability

In neuronal circuits, HCN channels play critical modulatory roles in dendritic integration, synaptic plasticity, and network synchronization. They are densely expressed in dendritic compartments of various neuronal types, with increasing density along the somatodendritic axis observed in hippocampal and cortical pyramidal neurons. Through their influence on membrane resistance, resting potential, and temporal summation of synaptic inputs, HCN channels serve as crucial regulators of signal integration. The presence of HCN channels in dendritic structures allows them to shape the integration of excitatory postsynaptic potentials (EPSPs), control resonance properties, and regulate the induction of synaptic plasticity through their effects on calcium influx during action potentials. Their strategic localization and biophysical properties make them key determinants of neuronal input-output relationships and potential targets for therapeutic intervention. [2] [3]

This compound Mechanisms and Effects on HCN Channels

Direct Modulation of HCN Channels

This compound enhances HCN channel activity, resulting in complex effects on neuronal excitability that contribute to its therapeutic profile. Research demonstrates that LTG directly increases Ih current mediated by HCN channels in pyramidal neurons, with these effects being partially blocked by ZD7288, a selective HCN channel antagonist. This enhancement of HCN channel function represents a distinct mechanism beyond LTG's well-characterized blockade of voltage-gated sodium and calcium channels. The modulation of HCN channels by LTG appears to involve alteration of channel gating properties, potentially through interactions with the channel's voltage sensor or cyclic nucleotide-binding domain. This HCN-enhancing property may contribute to LTG's efficacy in stabilizing neuronal networks and preventing pathological hyperactivity in epilepsy, while also influencing cognitive processes through effects on rhythmic network activity. [4] [5]

Region-Specific Effects on Neuronal Circuits

The effects of LTG on neuronal excitability demonstrate significant regional specificity within hippocampal circuits, reflecting the diverse functional roles of HCN channels across different neuronal populations. In CA3 pyramidal neurons, LTG (50 μM) substantially reduces both the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs), decreasing frequency from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz and amplitude from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA. Conversely, in CA1 pyramidal neurons, LTG exhibits negligible effects on GABAergic transmission, with no significant changes in sIPSC frequency or amplitude. This differential modulation of inhibitory circuits highlights the region-specific expression and function of HCN channels and underscores the importance of considering circuit architecture when predicting drug effects. The depression of CA3 pyramidal neuron excitability through enhanced HCN channel activity and reduced inhibition represents a potentially important mechanism for preventing seizure propagation through this highly excitable region. [4]

Comprehensive Experimental Data Synthesis

Electrophysiological Effects of this compound

Table 1: Electrophysiological Effects of this compound (50 μM) on Hippocampal Neurons

| Parameter | CA3 Pyramidal Neurons | CA1 Pyramidal Neurons | Experimental Conditions |

|---|---|---|---|

| sIPSC Frequency | Decreased from 7.05 ± 1.48 Hz to 4.05 ± 0.86 Hz (p = 0.01) | No significant change (1.91 ± 0.34 Hz to 1.94 ± 0.58 Hz, p = 0.92) | Whole-cell voltage-clamp, holding potential 0 mV [4] |

| sIPSC Amplitude | Decreased from 35.24 ± 4.03 pA to 25.26 ± 2.29 pA (p = 0.01) | No significant change (19.7 ± 1.19 pA to 18.96 ± 0.93 pA, p = 0.26) | Whole-cell voltage-clamp, holding potential 0 mV [4] |

| Neuronal Excitability | Directly depressed | Directly depressed | Effects partially blocked by ZD7288 (HCN blocker) [4] |

| Theta Oscillations (in vitro) | Depressed | Depressed | Consistent with neuronal depressant effects [4] [5] |

| Theta Oscillations (in vivo) | Enhanced | Enhanced | Increased ascending inputs overpower depressant effects [4] [5] |

Computational Modeling of HCN Channel Effects

Table 2: HCN Channel Modulation Effects on Neuronal Excitability Based on Computational Models

| Parameter | Proximal Dendritic Stimulation | Distal Dendritic Stimulation | Underlying Mechanisms |

|---|---|---|---|

| HCN Effect on AP Initiation | Facilitates action potentials | Hinders action potentials | Location-dependent interaction with voltage-gated channels [6] |

| Primary Mechanism | Depolarizing influence on resting membrane potential | Shunting effect on dendritic inputs | Differences in HCN channel density and local circuit properties [6] |

| Ca2+ Channel Interaction | Minimal effect on AP threshold | Strong interaction with LVA Ca2+ channel "hot zone" | HCN channels regulate Ca2+ influx in distal dendrites [6] |

| Neuromodulatory Potential | cAMP-enhancing modulation increases excitability | cAMP-enhancing modulation decreases excitability | Opposing effects based on stimulus location [6] |

| Therapeutic Implications | May enhance cognitive processing | May control hyperexcitability from apical inputs | Selective targeting needed for specific pathological states [6] |

Detailed Experimental Methodologies

Protocols for Studying HCN Channel Modulation

Whole-cell patch-clamp recording provides the foundational methodology for investigating LTG's effects on HCN channels and neuronal excitability. For acute hippocampal slice experiments, 275-400μm thick slices are typically prepared from 19-25 day old rodents and maintained in oxygenated artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 2.4 CaCl2, 1.2 MgCl2, 26 NaHCO3, 1 NaH2PO4, and 10 glucose. For voltage-clamp recordings of HCN currents, pipette solutions should contain (in mM): 135 KMeSO4, 5 KCl, 0.5 CaCl2, 5 HEPES, 5 EGTA, 2 MgATP, 0.2 Na2GTP, 0.1 spermine, and 0.1% biocytin (pH 7.25-7.3 with KOH). To isolate Ih currents, recordings should be performed in the presence of tetrodotoxin (TTX, 500 nM) to block sodium channels, and synaptic transmission blockers (e.g., CNQX, AP-5, gabazine) to eliminate synaptic currents. HCN currents are typically elicited using hyperpolarizing voltage steps from -50 mV to -120 mV from a holding potential of -50 mV. LTG should be applied at therapeutic concentrations (50-100 μM) to assess its effects on current kinetics and magnitude. [4] [2]

Assessment of neuronal excitability should include current-clamp recordings to measure changes in input resistance, resting membrane potential, and action potential firing thresholds in response to LTG application. Input resistance can be calculated from the steady-state voltage response to small hyperpolarizing current injections (-50 pA to -100 pA, 500 ms). Action potential threshold should be determined using a series of depolarizing current steps (10-20 pA increments, 500 ms duration). To evaluate the contribution of HCN channels to LTG's effects, selective HCN blockers such as ZD7288 (10-30 μM) should be applied prior to and during LTG administration. For studies of synaptic transmission, spontaneous inhibitory postsynaptic currents (sIPSCs) should be recorded at a holding potential of 0 mV in the presence of ionotropic glutamate receptor antagonists (CNQX 10 μM, AP-5 50 μM), while miniature IPSCs should be recorded in the additional presence of TTX (500 nM) to isolate presynaptic effects. [4]

In Vivo Theta Rhythm Recording Protocols

Theta rhythm recordings in intact animals provide critical information about LTG's network-level effects that may diverge from in vitro observations. For in vivo theta recordings in anesthetized rats, electrodes should be positioned in the hippocampal CA1 region (stereotaxic coordinates: AP -3.8 mm, ML ±2.0 mm, DV -2.5 mm from bregma). Local field potentials should be filtered between 0.1-100 Hz and sampled at 1-2 kHz. Theta rhythms can be elicited through sensory stimulation or pharmacological manipulation (e.g., cholinesterase inhibitors). LTG should be administered systemically (typically 10-20 mg/kg i.p.) while recording continuous field potentials before and after drug application. Theta power should be quantified using Fast Fourier Transform (FFT) analysis with 2-4 second time windows, focusing on the 3-8 Hz frequency band for anesthetized rodents. The divergent effects of LTG observed between in vitro (theta depression) and in vivo (theta enhancement) highlight the importance of studying drug effects at multiple biological scales, as network-level connectivity can dramatically influence final outcomes. [4] [5]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound signaling pathways and neuronal effects illustrating the drug's multifaceted mechanisms, including HCN channel activation, effects on GABAergic transmission with regional specificity in hippocampal circuits, and the resulting network-level outcomes that differ between reduced and intact systems.

Pathophysiological Relevance and Therapeutic Implications

HCN Channelopathies in Neurological Disorders

HCN channelopathies contribute to various neurological disorders, creating opportunities for targeted therapeutic interventions. Genetic studies have identified pathogenic variants in all four HCN subunits (HCN1 n=24, HCN2 n=8, HCN3 n=2, HCN4 n=6) associated with epilepsy in 74 reported cases. Both gain-of-function (GOF) and loss-of-function (LOF) variants can contribute to hyperexcitability states, though through different mechanisms. LOF variants typically reduce dendritic Ih, enhancing temporal summation of EPSPs and promoting calcium spikes, while GOF variants may alter resting membrane properties and network synchronization. The specific effects depend on the neuronal subtype and subcellular localization of the affected channels. Notably, HCN channelopathies have been linked to increased risk of sudden unexpected death in epilepsy (SUDEP), with 10 of 12 reported deaths among HCN channelopathy cases attributed to SUDEP. This highlights the critical importance of these channels not only in neuronal excitability but also in cardiorespiratory regulation, suggesting that HCN modulators like LTG may have benefits beyond seizure control. [1]

Implications for Targeted Drug Development

The complex bidirectional effects of HCN channel modulation present both challenges and opportunities for drug development. Computational models reveal that HCN channels facilitate action potentials in response to proximal dendritic inputs while inhibiting responses to distal dendritic stimulation, creating potential for highly specific modulation of different input pathways. This location-dependent effect is mediated through interactions with low voltage-activated (LVA) Ca2+ channel "hot zones" in the apical dendrite. The strategic localization of HCN channels in dendritic compartments suggests that subcellularly-targeted therapeutics could achieve more precise control of neuronal excitability than broadly-acting compounds. Furthermore, the modulation of HCN channels by membrane lipid domains reveals another potential avenue for therapeutic intervention, as demonstrated by cholesterol supplementation reducing HCN-mediated hyperexcitability in neuropathic pain models. For LTG, understanding its relative effects on different HCN subunit combinations and its interactions with auxiliary subunits like TRIP8b could enable the development of more selective next-generation compounds with improved therapeutic profiles. [6] [7]

Conclusion and Future Directions

This compound's modulation of HCN channels represents a significant component of its mechanism of action, contributing to its effects on neuronal excitability, synaptic transmission, and network oscillations. The region-specific and context-dependent nature of these effects underscores the complexity of HCN channel function in health and disease. Future research should focus on developing subtype-specific HCN modulators that can target pathological circuits while sparing normal physiological function. Additionally, exploration of the interactions between HCN channels and membrane lipid domains may open new avenues for therapeutic intervention. The progressive elucidation of HCN channelopathies in human epilepsy patients provides compelling evidence for pursuing targeted treatments in this channel family, with LTG serving as a valuable prototype for understanding both the potential and challenges of HCN channel modulation in neurological therapeutics.

References

- 1. The Contribution of HCN Channelopathies in Different ... [frontiersin.org]

- 2. Dendritic Excitability of Mouse Frontal Cortex Pyramidal ... [pmc.ncbi.nlm.nih.gov]

- 3. Effects of HCN2 Mutations on Dendritic Excitability and ... [sciencedirect.com]

- 4. This compound Attenuates Neuronal Excitability, Depresses ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Neuronal Excitability, Depresses ... [pubmed.ncbi.nlm.nih.gov]

- 6. Excitatory and inhibitory effects of HCN channel modulation ... [journals.plos.org]

- 7. Membrane lipid nanodomains modulate HCN pacemaker ... [nature.com]

lamotrigine impact on default mode network fMRI

Empirical Findings on Lamotrigine and the DMN

The table below summarizes the core findings from recent scientific studies investigating the relationship between this compound and the DMN.

| Study Context | Key Finding Related to this compound & DMN | Reported Effect | Citation |

|---|---|---|---|

| Blocking Ketamine's Effects (Healthy Subjects) | This compound pretreatment blocked ketamine-induced sustained decrease in posterior DMN activity observed after 24 hours. | Blocking of sustained DMN activity reduction [1] | |

| Predicting Depression Response (Bipolar Depression Patients) | Poor response to this compound was associated with reduced pre-treatment functional connectivity between the DMN and the left precuneus. | Biomarker of poor response [2] | |

| Blocking Ketamine's Acute Effects (Healthy Subjects) | This compound pretreatment abolished the acute ketamine-induced increase in fronto-limbic functional connectivity. It had no acute effect on DMN activity by itself. | Blocking of acute connectivity changes [1] |

Experimental Protocols & Methodologies

The table below outlines the methodological details of the fMRI studies that investigated this compound's effects, providing a guide for experimental design.

| Study Element | Protocol & Methodology Description |

|---|---|

| Study Design | Randomized, double-blind, placebo-controlled trials; single-dose or 10-12 week treatment regimens [2] [3] [1]. |

| fMRI Acquisition | Scanning performed on 3-Tesla Siemens scanners (Prisma/Skyra). Used T2*-weighted echo-planar imaging (EPI) for functional runs. Key parameters: TR=800ms, TE=27ms, voxel size=3mm³, 52 slices, ~1000 volumes for resting-state [1] [4]. |

| Data Preprocessing | Standard steps included realignment, slice-time correction, normalization to standard space (e.g., MNI), and smoothing with a Gaussian kernel. Nuisance regressors for white matter, cerebrospinal fluid, and motion parameters were often applied [4]. |

| Functional Connectivity Analysis | Seed-Based Analysis: Time series from a pre-defined DMN region (e.g., posterior cingulate cortex) is correlated with all other brain voxels [5]. Independent Component Analysis (ICA): A data-driven method used to identify the DMN as a spatially independent component without pre-selecting seeds [2] [5]. | | Statistical Modeling | General Linear Model (GLM) used for task-based analyses. Group-level comparisons (e.g., this compound vs. placebo) employed non-parametric permutation testing with family-wise error (FWE) correction [3] [1]. |

Neural Pathways and Experimental Workflow

The relationship between this compound, glutamate, and network activity can be visualized in the following pathway diagram. This diagram synthesizes the proposed mechanism of action discussed in the research [3] [1].

Proposed pathway of this compound's antagonistic effect on glutamate-mediated network changes.

A typical fMRI study protocol involves a sequence of stages from participant recruitment to final data interpretation, as outlined below.

General workflow for an fMRI study investigating drug effects on brain networks.

Interpretation and Research Implications

The evidence suggests that this compound does not directly modulate the DMN in a primary, isolated manner in healthy brains. Its significant observed effects are:

- Indirect and Normalizing: It appears to block or antagonize profound neuromodulatory changes induced by other agents like ketamine, which is a potent glutamate release promoter [1]. This supports the hypothesis that its mood-stabilizing effects are linked to the inhibition of voltage-gated sodium channels and the subsequent reduction in glutamate release [3].

- A Biomarker, Not a Direct Target: The connectivity between the DMN and other cognitive networks (like the Frontoparietal and Dorsal Attention networks) may serve as a predictive biomarker. Good response to this compound is linked to stronger pre-treatment connectivity between these networks and hubs like the precuneus [2].

For your research, focusing on resting-state fMRI and employing ICA or seed-based connectivity (with seeds in the posterior cingulate cortex or precuneus) are the most relevant methods. The critical finding to explore further is that the DMN's interaction with other networks, rather than its activity in isolation, may be the most sensitive indicator of this compound's therapeutic potential [2].

References

- 1. a double-blind randomized controlled fMRI study [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Connectivity between Task-Positive Networks ... [pubmed.ncbi.nlm.nih.gov]

- 3. Acute neural effects of the mood stabiliser this compound on ... [nature.com]

- 4. Divergent pattern of functional connectivity within the ... [frontiersin.org]

- 5. Functional Connectivity Methods and Their Applications in ... [pmc.ncbi.nlm.nih.gov]

lamotrigine dopaminergic neuron protection Parkinson's disease models

Neuroprotective Efficacy in Animal Models

The table below summarizes the key quantitative findings from studies using the MPTP mouse model, a well-established model of Parkinson's disease [1] [2] [3].

| Model/Agent | Key Measured Outcomes | MPTP-Only Group (Reduction vs. Control) | MPTP + Lamotrigine Group (Recovery vs. Control) | Reported Significance |

|---|---|---|---|---|

| MPTP [1] | Dopamine Transporter (DAT) Density | 51% | 99% | Significant protection |

| Tyrosine Hydroxylase (TH) Neurons | 40% | 74% | Significant protection | |

| Dopamine (DA) Content | 26% | 58% | Significant protection | |

| MPTP [3] | Whole Brain Dopamine Levels | Significant depletion | ~70-100% protection (dose-dependent) | ED~50~ ~6 mg/kg; Complete protection at 38 mg/kg |

Mechanisms of Action

This compound's neuroprotective effect is attributed to its multi-target mechanism of action, which helps counteract the processes that lead to dopaminergic neuron death. The following diagram illustrates the key pathways involved.

Key protective mechanisms include [1] [4] [5]:

- Inhibition of Glutamate Release: By blocking voltage-gated sodium channels, this compound reduces the excessive, pathological release of the excitatory neurotransmitter glutamate, thereby preventing excitotoxicity [4] [5].

- Modulation of Calcium Influx: this compound also blocks N- and L-type voltage-gated calcium channels, preventing harmful calcium overload in neurons [4] [5].

- Direct Mitochondrial Protection: In rotenone or MPP+ models, this compound inhibits the mitochondrial permeability transition (mPT), a key event in apoptosis. This prevents cytochrome c release and subsequent caspase-3 activation, directly reducing apoptotic cell death [5].

Experimental Protocols

For researchers looking to replicate these findings, here is a summary of the key methodologies used in the cited studies.

MPTP Mouse Model Protocol

This protocol is based on the study that demonstrated robust protection of dopaminergic markers [1].

- Animals: C57BL/6 mice.

- This compound Administration: Dosage varies (e.g., 6 mg/kg to 38 mg/kg); administered via intraperitoneal (i.p.) injection 1-2 hours prior to MPTP.

- MPTP Intoxication: MPTP is administered subcutaneously (s.c.) at 15-30 mg/kg.

- Tissue Collection and Analysis: Mice are sacrificed 2-7 days post-MPTP.

- Brain Dissection: Striatum and substantia nigra are isolated.

- Dopamine Measurement: Striatal dopamine levels are quantified using HPLC with electrochemical detection (HPLC-ED).

- Dopamine Transporter (DAT) Density: Measured in striatal sections using quantitative autoradiography with a specific radioligand.

- Tyrosine Hydroxylase (TH) Immunohistochemistry: The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is counted as a measure of dopaminergic neuron survival.

- Apoptosis Detection: Activation of caspase-3 is monitored using specific antibodies to assess apoptosis.

In Vitro PC12 Cell Model Protocol

This protocol assesses direct cellular protection against toxins like MPP+ and rotenone [5].

- Cell Culture: Differentiated PC12 cells (a rat dopaminergic cell line) are used.

- Toxin Exposure: Cells are exposed to 500 μM MPP+ or 2.5 μM rotenone for 24 hours.

- This compound Co-treatment: this compound (1-50 μM) is added to the culture medium. The study found a bell-shaped dose-response, with maximal protection at 5 μM.

- Cell Viability Assay: Measured using standard assays like MTT or WST-1.

- Apoptosis Quantification: Assessed using a TUNEL assay or a colorimetric apoptosis detection kit (TiterTACS).

- Mitochondrial Analysis: Cytochrome c release is measured in the cytosolic fraction of cells using a specific ELISA kit.

Interpretation and Research Implications

- Model Specificity: The efficacy of this compound appears to depend on the model's mechanism. It is highly protective against energy deficiency and complex I inhibition (MPTP, rotenone) but was not effective in a 6-hydroxydopamine (6-OHDA) model, which operates through different cytotoxic pathways [5] [6].

- Therapeutic Window: The bell-shaped dose-response curve observed in the PC12 cell study is critical for future experiments. Efficacy may decline at higher concentrations, so careful dose-ranging is essential [5].

- Clinical Translation: While these preclinical results are promising, this compound is not currently approved for treating Parkinson's disease in humans. The evidence supports its potential as an adjuvant therapy targeting specific neurodegenerative mechanisms, but clinical trials are necessary to confirm its utility [1] [4].

References

- 1. This compound Is Neuroprotective in the Energy Deficiency ... [nature.com]

- 2. This compound is neuroprotective in the energy deficiency ... [pubmed.ncbi.nlm.nih.gov]

- 3. The novel anticonvulsant this compound prevents dopamine ... [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding this compound's Role in the CNS and Possible ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibition of rotenone- or 1-methyl-4- ... [sciencedirect.com]

- 6. Monoamine Oxidase Inhibitors in Toxic Models of ... [mdpi.com]

Association of HLA-B*15:02 with Lamotrigine-Induced cADRs

The core of lamotrigine pharmacogenomics revolves around the association between the HLA-B*15:02 allele and an increased risk of severe cutaneous adverse drug reactions (cADRs), particularly in Asian populations. The table below summarizes the key evidence from meta-analyses and cohort studies.

| Population Studied | Phenotype | Risk Allele | Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Source/Study |

|---|---|---|---|---|---|---|

| Han Chinese | SJS/TEN | HLA-B*15:02 | 2.4 | 1.20–4.78 | 0.01 | Deng et al. Meta-Analysis [1] |

| Thai | Overall cADRs | HLA-B*15:02 | 4.89 | 1.28–18.67 | 0.014 | PMC5712579 [2] |

| Thai | Maculopapular Exanthema (MPE) | HLA-B*15:02 | 7.33 | 1.63–33.02 | 0.005 | PMC5712579 [2] |

| Multi-ethnic (Pooled) | SJS/TEN | HLA-B*15:02 | 2.4 | N/S | 0.01 | Genesight White Paper [3] |

| European | cADRs (any) | HLA-A*31:01 | Not Significant | N/S | 0.698 | McCormack et al. GWAS [4] [3] |

Other HLA Alleles Associated with this compound cADRs

Beyond HLA-B*15:02, research, primarily in Thai and other Asian populations, has identified associations with other HLA alleles, which are summarized in the following table.

| Risk Allele | Associated cADR Phenotype | Population | Odds Ratio (OR) | 95% Confidence Interval (CI) | Notes |

|---|---|---|---|---|---|

| HLA-A*02:07 | Overall cADRs | Thai | 7.83 | 1.60–38.25 | First study to report this association in Thais [2]. |

| HLA-A*33:03 | Maculopapular Exanthema (MPE) | Thai | 8.27 | 1.83–37.41 | Also identified as a risk factor for MPE [2]. |

| HLA-B*44:03 | Maculopapular Exanthema (MPE) | Thai | 10.29 | 1.45–72.81 | Strongest association for MPE in this cohort [2]. |

| HLA-A*24:02 | SJS/TEN & MPE | Chinese (Meta-Analysis) | 3.50 (SJS/TEN) | 1.61–7.59 | A risk allele for both severe and milder reactions [1]. |

| HLA-B*33:03 | N/A (Protective) | Chinese & Korean | 0.2 | 0.06–0.64 | Considered a protective marker against MPE [1]. |

HLA Genotyping Methodologies

Accurate identification of the HLA-B*15:02 allele is critical for clinical screening. The table below outlines common and emerging genotyping techniques.

| Method | Principle | Key Features | Example from Literature |

|---|---|---|---|

| PCR with Sequence-Specific Oligonucleotide Probes (PCR-SSO) | PCR amplification followed by hybridization with allele-specific probes on fluorescent-coded microspheres. | Medium-to-high throughput; suitable for typing multiple samples and alleles simultaneously. | Used in the Thai case-control study; analysis with Luminex IS 100 and HLA Fusion 2.0 software [2]. |

| Two-Dimensional PCR (2D-PCR) | A novel method that uses two pairs of primers in two separate PCR reactions to enhance specificity. | Designed to overcome homology challenges in the HLA-B locus; high accuracy [5]. | Detailed protocol in Clinica Chimica Acta; enables accurate differentiation from other similar alleles [5]. |

| TaqMan PCR (using Tag SNP rs144012689) | Standard allele-specific PCR assay targeting a single nucleotide polymorphism (SNP) highly linked to HLA-B*15:02. | High-throughput, cost-effective; ideal for large-scale screening. | Validation study showed 100% sensitivity and 99.97% specificity for HLA-B*15:02 in a US cohort [6]. |

| Next-Generation Sequencing (NGS) | High-resolution sequencing of the HLA-B gene, often focusing on exons 2 and 3. | Gold standard for accuracy; can identify novel alleles; more time-consuming and expensive. | Used as a reference method for validation in the US cohort study [6]. |

Diagnostic & Clinical Implementation

The utility of HLA genotyping varies significantly based on the clinical presentation (phenotype) of the cADR and the patient's ethnicity.

Diagnostic Performance vs. Patch Tests: A 2022 review compared HLA genotyping with patch testing for diagnosing ASM-induced cADRs [7].

- For SJS/TEN:

HLA-B*15:02genotyping shows high sensitivity (66.7-100%) in Han Chinese and Southeast Asian patients with carbamazepine-induced SJS/TEN, outperforming patch tests. - For DRESS Syndrome: Patch tests show higher sensitivity for carbamazepine and phenytoin-induced DRESS (70.0-88.9% and 14.3-70.0%, respectively) compared to HLA-B*15:02 tests.

- For this compound-induced DRESS: Patch tests also performed better (sensitivity 33.3-40.0%) than HLA-B*15:02 genotyping (0%) [7].

- For SJS/TEN:

Clinical Guidelines and Population Screening:

- CPIC and DPWG guidelines recommend avoiding not only carbamazepine but also phenytoin, oxcarbazepine, and This compound in

HLA-B*15:02positive patients when an alternative is available [7]. - While the

HLA-B*15:02allele frequency is highest in certain Asian populations (7-16%), a large US cohort study found that 42% of HLA-B*15:02 carriers were of non-Asian ethnicity [6]. This supports the argument for screening without strict ethnicity-based preselection in ethnically diverse populations.

- CPIC and DPWG guidelines recommend avoiding not only carbamazepine but also phenytoin, oxcarbazepine, and This compound in

Experimental Workflow for HLA Risk Assessment

The diagram below outlines a generalized protocol for assessing HLA-related risk prior to this compound administration, incorporating key methodologies.

Workflow for HLA-B15:02 screening and risk mitigation in this compound therapy.*

Conclusion

- Strongest associations are population-specific, with the most robust data supporting testing in Han Chinese and Southeast Asian populations.

- Multiple HLA alleles are involved, and their effect sizes vary significantly depending on the specific cADR phenotype (e.g., SJS/TEN vs. MPE).

- Methodology choice is critical, with newer techniques like 2D-PCR and tag-SNP assays offering a balance of accuracy, throughput, and cost for large-scale screening.

- Clinical utility is phenotype-dependent; while

HLA-B*15:02genotyping is superior for confirming SJS/TEN, patch tests retain value for diagnosing DRESS.

References

- 1. Association between HLA alleles and this compound-induced ... [sciencedirect.com]

- 2. Association of HLA-A and HLA-B Alleles with this compound- ... [pmc.ncbi.nlm.nih.gov]

- 3. GET TO KNOW A GENE: HLA-B*1502 and HLA-A*3101 [genesight.com]

- 4. Genome-wide mapping for clinically relevant predictors of ... [pmc.ncbi.nlm.nih.gov]

- 5. Accurate identification of HLA-B*15:02 allele by two- ... [sciencedirect.com]

- 6. A Screening Test for HLA-B∗15:02 in a Large United States Patient Cohort Identifies Broader Risk of Carbamazepine-Induced Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotyping for HLA risk alleles versus patch tests to ... [frontiersin.org]

lamotrigine UGT1A4 glucuronidation metabolism pathway

Metabolic Pathway of Lamotrigine

This compound (LTG), a phenyltriazine anticonvulsant used for epilepsy and bipolar disorder, undergoes extensive hepatic metabolism primarily through glucuronidation [1] [2]. The major metabolic pathway involves the formation of this compound N2-glucuronide (LTG-N2-G), which accounts for approximately 70-90% of the eliminated dose recovered in urine [1] [2]. This quaternary ammonium glucuronide is formed through N-glucuronidation at the 2-position of the triazine ring [3].

Additional minor metabolites include this compound N5-glucuronide, this compound N2-oxide, and this compound N-methyl, though these represent significantly smaller fractions of the overall metabolism [1] [2]. A minor bioactivation pathway to a reactive arene oxide metabolite on the dichlorophenyl ring has also been identified, primarily mediated by CYP2A6 and CYP2D6, which may contribute to the cutaneous adverse reactions associated with this compound therapy [2].

Table: Primary Metabolites of this compound in Humans

| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Approximate Urinary Excretion | Activity |

|---|---|---|---|---|

| This compound N2-glucuronide | N2-glucuronidation | UGT1A4 (major), UGT1A3 (minor) | 70-90% | Inactive |

| This compound N5-glucuronide | N5-glucuronidation | Not fully characterized | Minor fraction | Inactive |

| This compound N2-oxide | Oxidation | Unknown | Minor fraction | Not characterized |

| This compound N-methyl | Methylation | Unknown | Minor fraction | Not characterized |

UGT Enzymes Involved in this compound Glucuronidation

Multiple UDP-glucuronosyltransferase (UGT) enzymes contribute to this compound metabolism with varying significance:

UGT1A4: This is the principal enzyme responsible for this compound N2-glucuronidation [1] [3] [2]. Evidence from human liver microsomes shows substantial N2-glucuronidation activity that correlates with UGT1A4 expression [3]. Inhibition studies with hecogenin, a specific UGT1A4 inhibitor, demonstrate dose-dependent reduction of this compound glucuronidation [1].

UGT1A3: This enzyme contributes to this compound glucuronidation but with significantly lower activity compared to UGT1A4. Intrinsic clearance values show UGT1A3 contributes minimally to overall this compound metabolism [3].

UGT2B7: The role of UGT2B7 remains controversial. Some studies suggest potential involvement based on inhibition experiments with zidovudine, while others using cloned, expressed UGT2B7 show no measurable activity [2]. However, polymorphisms in UGT2B7 have been associated with this compound concentration-to-dose ratios, suggesting a potential minor role in its metabolism [2].

Table: UGT Enzyme Contributions to this compound Glucuronidation

| UGT Enzyme | Contribution to LTG Metabolism | Evidence | Intrinsic Clearance (μL min⁻¹ mg⁻¹ protein) |

|---|---|---|---|

| UGT1A4 | Major | Inhibition studies, recombinant enzyme systems, human liver microsomes | 0.28 [3] |

| UGT1A3 | Minor | Recombinant enzyme systems | 0.02 [3] |

| UGT2B7 | Controversial/ Minor | Polymorphism studies, conflicting in vitro evidence | Not measurable in some systems [2] |

Genetic Polymorphisms Affecting UGT1A4 Activity

Genetic variations in UGT1A4 significantly influence this compound pharmacokinetics and treatment outcomes:

Genetic polymorphisms in UGT1A4 affect enzyme activity, altering this compound pharmacokinetics and treatment outcomes.

The UGT1A43 (L48V) polymorphism, resulting from a T>G transversion at nucleotide 142 causing a leucine to valine substitution at codon 48, is particularly significant [4] [5]. Multiple clinical studies demonstrate that carriers of the UGT1A43 variant (TG + GG genotypes) exhibit:

- Reduced this compound serum concentrations compared to wild-type (TT) individuals [5] [6]

- Approximately 52% lower serum concentrations of this compound compared to wild-type alleles [4]

- Significantly better therapeutic efficacy in wild-type (TT) subjects compared to carriers of the G allele [5]

The UGT1A4*2 (P24T) variant, resulting from a C>A transversion at nucleotide 70 causing a proline to threonine substitution at codon 24, has shown conflicting evidence, with some in vitro studies suggesting decreased enzyme activity but limited clinical confirmation [5].

Recent meta-analyses confirm that UGT1A4*3 polymorphism significantly influences serum concentration and therapeutic effect of this compound, with the G allele associated with reduced drug concentrations [7]. Additionally, polymorphisms in transporter genes including ABCG2 (BCRP) have been shown to correlate with this compound concentrations, potentially affecting drug efflux at tissue barriers including the blood-brain barrier [8] [2].

Regulatory Mechanisms and Induction of UGT1A4

UGT1A4 expression and activity are subject to significant regulation, particularly in special populations:

Regulatory mechanisms affecting UGT1A4 activity and clinical consequences for this compound therapy.

Pregnancy: Clearance of this compound increases by 50-90% during pregnancy [9] [10] [2]. This induction is primarily mediated by increased 17β-estradiol levels activating estrogen receptor α (ERα), which upregulates UGT1A4 expression through interaction with SP1 transcription factors rather than direct binding to estrogen response elements [10]. Physiologically-based pharmacokinetic (PBPK) modeling confirms significant increases in this compound clearance during pregnancy that require dose adjustments [9].

Drug Interactions: Valproic acid (VPA) inhibits this compound glucuronidation, increasing its half-life from approximately 24 hours to 72 hours [2]. This interaction occurs through competitive inhibition of both UGT1A4 and UGT2B7 [2]. Conversely, enzyme-inducing drugs such as phenytoin, carbamazepine, and phenobarbital increase this compound clearance by approximately 40-50% [2].

Hormonal Contraceptives: Estrogen-containing oral contraceptives significantly increase this compound clearance through similar mechanisms as pregnancy, while progesterone-only contraceptives do not appear to affect this compound pharmacokinetics [2].

Experimental Models and Methodologies

In Vitro Metabolic Studies

Characterization of this compound glucuronidation typically employs human liver microsomes (HLMs) from various donor populations [3]. Standard incubation mixtures include:

- Microsomal preparation: HLMs (0.1-0.5 mg protein/mL) from both younger and elderly donors to assess age-related differences

- Substrate concentration: this compound at therapeutic concentrations (typically 10-1000 μM)

- Cofactor supplementation: UDP-glucuronic acid (UDPGA, 5 mM) in magnesium-containing buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

- Detection methodology: Liquid chromatography-mass spectrometry (LC-MS) for quantification of this compound N2-glucuronide formation [3]

Studies using this methodology have demonstrated 4-5 fold variation in this compound glucuronidation rates across human liver microsomal banks (0.15-0.78 nmoles min⁻¹ mg⁻¹ protein), with no significant differences between younger and elderly donors [3].

Recombinant Enzyme Systems

Characterization of individual UGT contributions utilizes:

- Expression systems: Recombinantly expressed human UGT enzymes (UGT1A4, UGT1A3, UGT2B7)

- Kinetic analysis: Determination of enzyme-specific intrinsic clearance values

- Inhibition studies: Selective chemical inhibitors (hecogenin for UGT1A4) or immunoinhibition

Transgenic Animal Models

Chimeric NOG-TKm30 mice with humanized livers serve as valuable in vivo models for studying UGT1A4-mediated this compound metabolism [1]. These models demonstrate:

- Human-relevant metabolism: Primary formation of this compound N2-glucuronide rather than the N2-oxide metabolite predominant in conventional mice

- Inhibition confirmation: Dose-dependent inhibition of N2-glucuronidation by hecogenin

- Metabolite profiling: Similar urinary metabolite profiles to humans, with this compound N2-glucuronide as the most abundant metabolite [1]

Clinical Implications and Therapeutic Monitoring

The substantial interindividual variability in this compound pharmacokinetics, largely driven by UGT1A4 genetic polymorphisms and regulatory factors, necessitates therapeutic drug monitoring (TDM) for optimal treatment [8] [7]. The therapeutic reference range for this compound is generally considered to be 3-14 μg/mL [7].

Age-specific cut-off values for this compound trough concentrations have been established for different clinical outcomes:

- Toddler and school-age group: 3.25 μg/mL

- Adolescent group: 2.70 μg/mL

- Adult group: 2.49 μg/mL [8]

These thresholds demonstrate higher requirements for younger patients, potentially reflecting developmental changes in UGT1A4 activity or other metabolic factors.

References

- 1. UDP-glucuronosyltransferase 1 -mediated N2- A is... 4 glucuronidation [pubmed.ncbi.nlm.nih.gov]

- 2. PharmGKB Summary: this compound Pathway ... [pmc.ncbi.nlm.nih.gov]

- 3. Variation in glucuronidation of this compound in... | DrugBank Online [go.drugbank.com]

- 4. The relationship between UGT1A4 polymorphism and ... [sciencedirect.com]

- 5. Get to know a gene: UGT1A4 [genesight.com]

- 6. Frequencies of UGT *2 (P24T) and *3 (L48V) and their effects on... 1 A 4 [link.springer.com]

- 7. UGT1A4*3 polymorphism influences serum concentration and ... [journals.plos.org]

- 8. Influence of UGT2B7, UGT1A4 and ABCG2 Polymorphisms ... [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically Based PK Modelling: UGT Drugs in Pregnancy [mdpi.com]

- 10. Up-Regulation of UDP-Glucuronosyltransferase (UGT) 1A4 ... [sciencedirect.com]

lamotrigine steady-state concentration time to reach

Key Pharmacokinetic Parameters of Lamotrigine

| Parameter | Description | Impact on Time to Steady-State |

|---|---|---|

| Half-life | Time for plasma concentration to reduce by 50% [1]. | Primary determinant; steady-state is reached in approximately 5 half-lives [1]. |

| Half-life Value | Varies by concomitant therapy: 24-35 hours with valproate (inhibitor), 13-15 hours with glucuronidation inducers (e.g., carbamazepine), and 25-33 hours for monotherapy [1]. | Directly affects the duration needed. |

| Estimated Time to Steady-State | Calculated as 5 x half-life [1]. | Examples:

- With valproate: ~6-7 days

- With inducers: ~3 days

- Monotherapy: ~5-7 days |

For drug development professionals, the following detailed experimental methodology provides a framework for conducting rigorous steady-state and bioavailability studies.

Experimental Protocol for Steady-State and Bioavailability Assessment

The methodology below is based on a clinical study investigating the steady-state pharmacokinetics of immediate-release (IR) and extended-release (XR) this compound in elderly patients with epilepsy [2] [3].

Study Design

- Type: A classic two-period, crossover bioavailability study [3].

- Phases: Each subject serves as their own control, completing two treatment phases:

- Phase 1: IR this compound.

- Phase 2: XR this compound. After the first phase, patients were switched to the XR formulation for a minimum of one week before pharmacokinetic assessment [3].

- Steady-State Assurance: All subjects were on a stable maintenance this compound regimen for at least two weeks prior to the study, ensuring pharmacokinetic steady-state was achieved [3].

Subject Population

- Criteria: Enrolled elderly epilepsy patients (>60 years) on a stable IR this compound regimen [3].

- Exclusion: Use of concomitant drugs known to be strong inducers or inhibitors of this compound's metabolism (e.g., valproic acid, carbamazepine, phenytoin) was an exclusion criterion [3].

Dosing and Administration

- Oral Dosing: Subjects maintained their total daily dose of this compound across both phases [3].

- Stable Isotope Method: On the study day, the morning oral dose was replaced with a 50 mg intravenous dose of stable-labeled this compound. This technique allows for the simultaneous assessment of absolute bioavailability and steady-state pharmacokinetics without disrupting the patient's maintenance therapy [2] [3].

Blood Sampling Protocol

Plasma samples for this compound quantification were collected at the following time points relative to dose administration [3]:

- Pre-dose (0 hours)

- 5 minutes, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 24 hours (characterizing the peak and distribution phases)

- 48, 72, and 96 hours (characterizing the terminal elimination phase)

Bioanalytical Method

- Technique: Simultaneous determination of unlabeled and stable-labeled this compound in plasma using a validated gas chromatography–mass spectrometry (GC-MS) method [3].

- Key Steps:

- Extraction of this compound from plasma samples.

- Derivatization with tert-butyl dimethyl silyl chloride.

- Separation & Detection: Injection onto a GC column with detection by MS in selected ion monitoring mode [3].

The workflow for this experimental protocol can be visualized as follows:

Experimental workflow for a this compound steady-state crossover study.

Application in Research and Development

Understanding these principles is vital for designing clinical trials. Key considerations include:

- Dosing Interruptions: If therapy is interrupted for more than 5 half-lives, the drug must be re-initiated using the initial titration schedule to minimize the risk of serious skin rash [1].

- Model-Informed Approaches: Advanced methods like Physiologically Based Pharmacokinetic (PBPK) modeling and Monte Carlo simulation are increasingly used to predict steady-state concentrations and optimize dosing in special populations, offering a strategic tool for clinical trial design [4] [5].

References

- 1. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 2. - Steady pharmacokinetics and bioavailability of... state [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state pharmacokinetics and bioavailability of ... [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Modeling to Predict ... [pmc.ncbi.nlm.nih.gov]

- 5. Case Report: Predicting the Range of this compound ... [frontiersin.org]

Comprehensive Application Notes and Protocols for Lamotrigine Therapeutic Drug Monitoring in Clinical Practice and Research

Lamotrigine and Therapeutic Drug Monitoring (TDM)

This compound is a phenyltriazine compound widely used as an antiseizure medication with additional applications in bipolar disorder treatment. As a first-line therapy for various epilepsy forms and bipolar maintenance, this compound demonstrates complex pharmacokinetics with significant interindividual variability, necessitating therapeutic drug monitoring (TDM) in diverse clinical scenarios. TDM serves as a critical tool for optimizing dosing regimens, assessing compliance, minimizing adverse effects, and addressing pharmacokinetic alterations in special populations.

The pharmacological activity of this compound primarily involves inhibition of voltage-sensitive sodium channels and glutamate release, stabilizing neuronal membranes and modulating excitatory neurotransmission. The drug exhibits favorable pharmacokinetic properties including high oral bioavailability (approximately 98%), minimal first-pass metabolism, and linear kinetics within therapeutic ranges. This compound undergoes hepatic metabolism via glucuronidation (primarily UGT1A4) to inactive metabolites, with renal elimination representing the primary excretion pathway. These characteristics, combined with its narrow therapeutic index and potential for drug interactions, establish the foundation for TDM implementation in clinical practice.

Established Therapeutic Ranges and Dosing Protocols

Reference Concentration Ranges

Table 1: Established Therapeutic Ranges for this compound Across Indications

| Population | Therapeutic Range (mcg/mL) | Toxic Threshold (mcg/mL) | Key Clinical Context |

|---|---|---|---|

| General Population | 3.0-15.0 | >20.0 | Most patients show response within this range [1] |

| Bipolar Disorder | Lower range potentially effective | Not established | May be effective at lower concentrations than epilepsy [2] |

| Severe Renal Impairment | Target reduced by ~30-40% | >15.0 | AUC increases 1.51-1.62 fold; requires dose adjustment [3] |

| Pediatric (2-12 years) | 3.0-15.0 | >20.0 | Similar range to adults with weight-based dosing [3] |

Table 2: FDA-Recommended Dosing Protocols for Initial and Long-Term Treatment

| Population | Initial Titration Phase | Maintenance Dose Range | Special Considerations |

|---|---|---|---|

| Adults (Epilepsy) | 25-50 mg/day, increase by 25-50 mg weekly | 100-400 mg/day | Adjust based on concomitant medications [3] |

| Pediatrics (2-12 years) | Weight-based: 0.3-0.6 mg/kg/day | 2.5-15 mg/kg/day | Maximum 400 mg/day; monitor growth [3] |

| Bipolar Disorder | Very slow titration (25 mg every 2 weeks) | 100-200 mg/day | Lower target concentrations may be effective [4] |

Specimen Collection and Handling Protocols

Blood Collection Timing: For accurate trough concentration measurement, collect blood immediately before next scheduled dose. For sustained-release formulations, collect blood a minimum of 12 hours after last dose [1].

Specimen Processing: Centrifuge within 2 hours of collection. For red-top tubes, immediately aliquot serum into plastic vial. For serum gel tubes, aliquot within 24 hours of collection to ensure sample integrity [1].

Storage Stability: Samples remain stable for 28 days refrigerated, ambient, or frozen. Avoid repeated freeze-thaw cycles to maintain analyte stability [1].

Analytical Methodologies for this compound Quantification

Reference LC-MS/MS Protocol